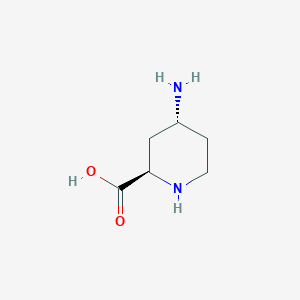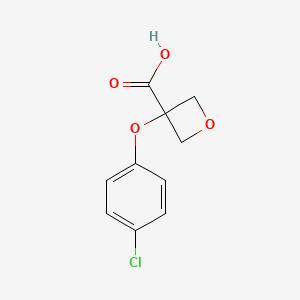![molecular formula C5H5BN4O2 B13478002 [1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid](/img/structure/B13478002.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-6-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a triazolopyrimidine core, which is known for its biological activity, and a boronic acid moiety, which is widely used in Suzuki-Miyaura cross-coupling reactions. The combination of these two functional groups makes {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid a versatile building block for the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid typically involves the formation of the triazolopyrimidine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring. Subsequently, the boronic acid group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or boronic acid derivatives under palladium-catalyzed conditions .
Industrial Production Methods
For large-scale production, the synthesis of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid can be optimized by employing continuous flow chemistry techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. Additionally, the use of automated systems can further enhance the reproducibility and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydrotriazolopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. Additionally, the triazolopyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the triazolopyrimidine ring or the boronic acid group.
Other triazolopyrimidine compounds: These include compounds with different functional groups, such as {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}amines or {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}alcohols.
Uniqueness
The uniqueness of {[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}boronic acid lies in its dual functionality, combining the reactivity of the boronic acid group with the biological activity of the triazolopyrimidine core. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C5H5BN4O2 |
|---|---|
Molekulargewicht |
163.93 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-ylboronic acid |
InChI |
InChI=1S/C5H5BN4O2/c11-6(12)4-1-7-5-8-3-9-10(5)2-4/h1-3,11-12H |
InChI-Schlüssel |
KOBANBCUHSNGBI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C(=NC=N2)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)


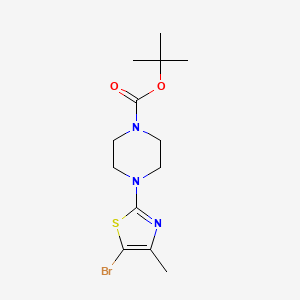
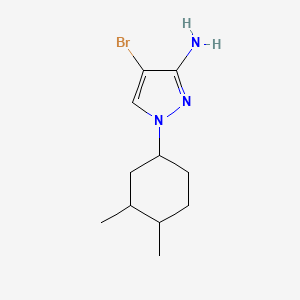

![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
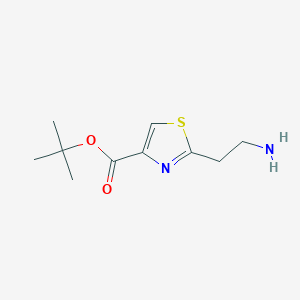
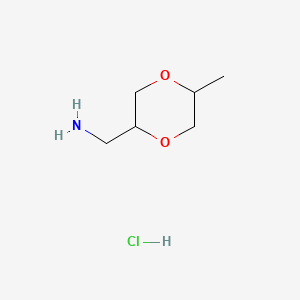
![Ethyl 5-isopropyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13478001.png)
